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Navigating Challenging Behaviors During ADOS-2 Administration: A Technical Guide

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This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for managing challenging behaviors during the administration of the Autism Diagnostic Observation Schedule, Second Edition (ADOS-2). Adherence to standardized procedures is critical for valid results, and this guide offers strategies to maintain fidelity to the protocol while ensuring the well-being of the participant.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenging behaviors encountered during an **ADOS**-2 administration?

While the presentation of autism spectrum disorder (ASD) is heterogeneous, common challenging behaviors that may arise during the **ADOS**-2 administration include difficulties with transitions, sensory sensitivities, and non-compliance.[1] Some individuals may also exhibit escape-motivated behaviors, aggression, or self-injury, particularly when feeling overwhelmed or anxious.[1]

Q2: How can I proactively minimize the likelihood of challenging behaviors?

Proactive strategies are crucial for a smooth administration. Creating a structured and predictable environment can reduce anxiety.[2][3][4] It is recommended to arrange the testing







room to be child-friendly and non-distracting.[5] Building rapport at the beginning of the session is also a key step.[5] This can be achieved by initially engaging in preferred activities and using clear, concise language.

Q3: Is it permissible to modify the **ADOS**-2 tasks for a participant with significant behavioral challenges?

The ADOS-2 is a standardized assessment, and any deviation from the prescribed administration can impact the validity of the results.[6][7] The ADOS-2 manual provides clear guidelines for administration and coding that should be followed as closely as possible.[8][9] If a participant is unable to complete a task due to challenging behaviors, this should be noted in the observation notes. For individuals where the standard modules are not appropriate, such as minimally verbal adolescents and adults, there are adapted versions like the Adapted-ADOS (A-ADOS) that have undergone validation.[10] Any modifications made to the standard procedure must be documented in the final report.[7]

Q4: How do challenging behaviors affect the scoring of the ADOS-2?

The **ADOS**-2 scoring is based on the behaviors observed during the administration.[8][11] The protocol includes codes for when a specific behavior is not present or when an item is not applicable.[12][13] If a challenging behavior prevents the participant from engaging in a particular task, the clinician will code the observable behaviors accordingly. It is important for clinicians to use their judgment to distinguish between behaviors that are characteristic of ASD and those that may be a result of other factors, such as anxiety or frustration. The **ADOS**-2 Calibrated Severity Scores (CSS) are designed to provide a measure of symptom severity that is less influenced by participant characteristics.[1][14]

Q5: When should an **ADOS**-2 administration be paused or discontinued?

The primary consideration is the safety and well-being of the participant and the examiner. If a participant's behavior escalates to a point where there is a risk of harm to themselves or others, the administration should be paused. The examiner should attempt to de-escalate the situation. If these efforts are unsuccessful, or if the participant is in significant distress, the administration should be stopped. The decision to discontinue should be documented, along with the reasons for doing so.



Troubleshooting Guide

This table summarizes proactive and reactive strategies for managing common challenging behaviors during the **ADOS**-2 administration.



| Challenging Behavior | Proactive Strategies (Before & During Administration) | Reactive Strategies (In-the- Moment Responses) |
|---------------------------|--|---|
| Sensory Sensitivities | - Prepare the testing room by minimizing distracting stimuli (e.g., reduce noise, adjust lighting) Inquire about known sensory sensitivities beforehand Allow for sensory breaks if needed. | - Acknowledge and validate the individual's discomfort Offer sensory tools if appropriate and available (e.g., weighted lap pad) Modify the environment if possible (e.g., dimming lights further). |
| Non-Compliance / Refusal | - Build strong rapport at the start of the session.[5]- Use clear and simple instructions Present tasks in a playful and engaging manner Offer choices when possible within the standardized activities. | - Re-present the task in a neutral tone Move on to the next activity and attempt to return to the refused task later Note the non-compliance in the observation record for accurate scoring. |
| Escape-Motivated Behavior | - Create a predictable and structured environment.[2][3] [4]- Use a visual schedule to outline the assessment activities Intersperse more demanding tasks with less demanding ones. | - Gently redirect the individual back to the task Avoid reinforcing the escape behavior by removing the demand entirely If behavior escalates, consider a short break before re-engaging. |
| Aggression / Self-Injury | - Be aware of potential triggers and signs of escalating distress Ensure the immediate environment is free of objects that could be used to cause harm. | - Prioritize safety for both the participant and the examiner Block self-injurious behaviors safely and non-reactively Use a calm and neutral tone of voice If behavior escalates, follow the protocol for pausing or discontinuing the assessment. |

Experimental Protocols



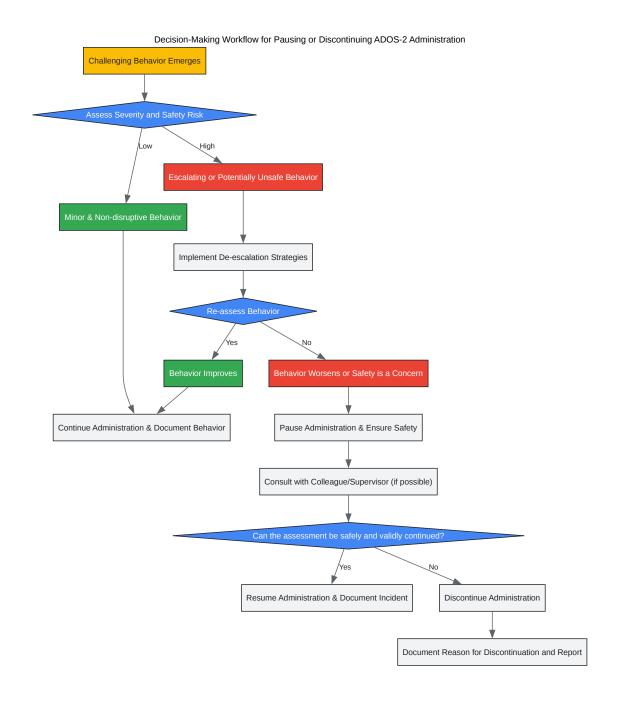




The administration of the **ADOS**-2 should adhere to the protocols outlined in the official manual published by Western Psychological Services (WPS).[8][15] The standard administration time for each module is between 40 and 60 minutes.[6][8] Clinicians are expected to have undergone specific training to administer and score the **ADOS**-2 accurately.[9][16]

Visualizations





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Caption: Decision-making workflow for managing challenging behaviors during ADOS-2.



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